

Boc-Asp(OBzl)-OH CAS number 7536-58-5 lookup

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Compound of Interest

Compound Name: *N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester*

Cat. No.: B558369

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An In-depth Technical Guide to Boc-Asp(OBzl)-OH (CAS: 7536-58-5) for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester, commonly known as Boc-Asp(OBzl)-OH. This vital reagent, identified by CAS number 7536-58-5, is a cornerstone in the field of peptide chemistry, particularly in Boc-based solid-phase peptide synthesis (Boc-SPPS). This document will delve into its chemical and physical properties, detailed experimental protocols for its application, and strategies to mitigate common side reactions.

Core Compound Data

Boc-Asp(OBzl)-OH is a derivative of the amino acid L-aspartic acid, where the α -amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain β -carboxyl group is protected as a benzyl ester (OBzl).^{[1][2]} This strategic protection allows for the selective use of the α -carboxyl group for peptide bond formation.^[2]

Physicochemical and Spectroscopic Properties

The following table summarizes the key quantitative data for Boc-Asp(OBzl)-OH.

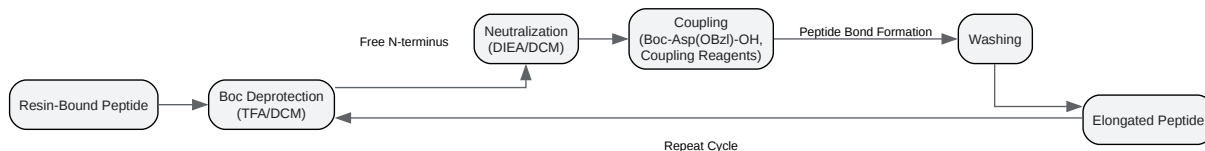
Property	Value	Reference
CAS Number	7536-58-5	[3][4][5]
Molecular Formula	C ₁₆ H ₂₁ NO ₆	[3][4]
Molecular Weight	323.34 g/mol	[3][6]
Appearance	White to off-white powder	[6][7]
Melting Point	98-102 °C	[3]
Optical Rotation [α] _{20/D}	-20.0±1°, c = 2% in DMF	[3]
Purity	≥98.0% (HPLC)	[8]
Solubility	Soluble in organic solvents like DMF, DCM, and methanol.	[1]
Storage Temperature	2-8°C	[7]

Role in Peptide Synthesis

Boc-Asp(OBzl)-OH is a fundamental building block in Boc solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection for the α -amino group and is readily removed with moderate acids like trifluoroacetic acid (TFA). The benzyl ester on the side chain is a more permanent protecting group, stable to the conditions of Boc deprotection, but can be cleaved with strong acids like hydrogen fluoride (HF) during the final cleavage of the peptide from the resin.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating an Aspartic acid residue using Boc-Asp(OBzl)-OH in SPPS is a cyclical process.



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Boc Solid-Phase Peptide Synthesis Cycle

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving Boc-Asp(OBzl)-OH in a typical Boc-SPPS protocol.

Protocol 1: N α -Boc Deprotection

This procedure removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.

Materials:

- Peptide-resin with an N-terminal Boc group
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)

Procedure:

- Swell the peptide-resin in DCM for 20-30 minutes.^[4]
- Drain the DCM.
- Add a solution of 50% TFA in DCM to the resin.^{[4][9]}

- Agitate the mixture for 30 minutes at room temperature.[\[4\]](#)
- Drain the TFA solution.
- Wash the resin thoroughly with DCM (3-5 times) to remove excess TFA.[\[4\]](#)
- Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).[\[4\]](#)
- Wash the resin again with DCM (3-5 times) to remove excess DIEA.
- The resin is now ready for the subsequent coupling step.

Protocol 2: Coupling of Boc-Asp(OBzl)-OH

This protocol describes the activation and coupling of Boc-Asp(OBzl)-OH to the deprotected N-terminus of the resin-bound peptide.

Materials:

- Deprotected peptide-resin
- Boc-Asp(OBzl)-OH
- Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)
- Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)
- N,N-Dimethylformamide (DMF) or DCM

Procedure:

- In a separate vessel, dissolve Boc-Asp(OBzl)-OH (2-4 equivalents relative to the resin substitution) and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[\[9\]](#)
- Add the solution to the neutralized peptide-resin.
- Add a base, typically DIEA (4-6 equivalents), to initiate the coupling reaction.[\[9\]](#)

- Agitate the reaction mixture at room temperature for 1-2 hours.
- Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative result indicates a complete reaction.
- After a successful coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.

Protocol 3: Final Cleavage and Deprotection

This final step cleaves the completed peptide from the solid support and removes the side-chain protecting groups, including the benzyl ester from the aspartic acid residue.

Materials:

- Dried peptide-resin
- Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
- Scavengers (e.g., anisole, thioanisole, p-cresol)
- Cold diethyl ether

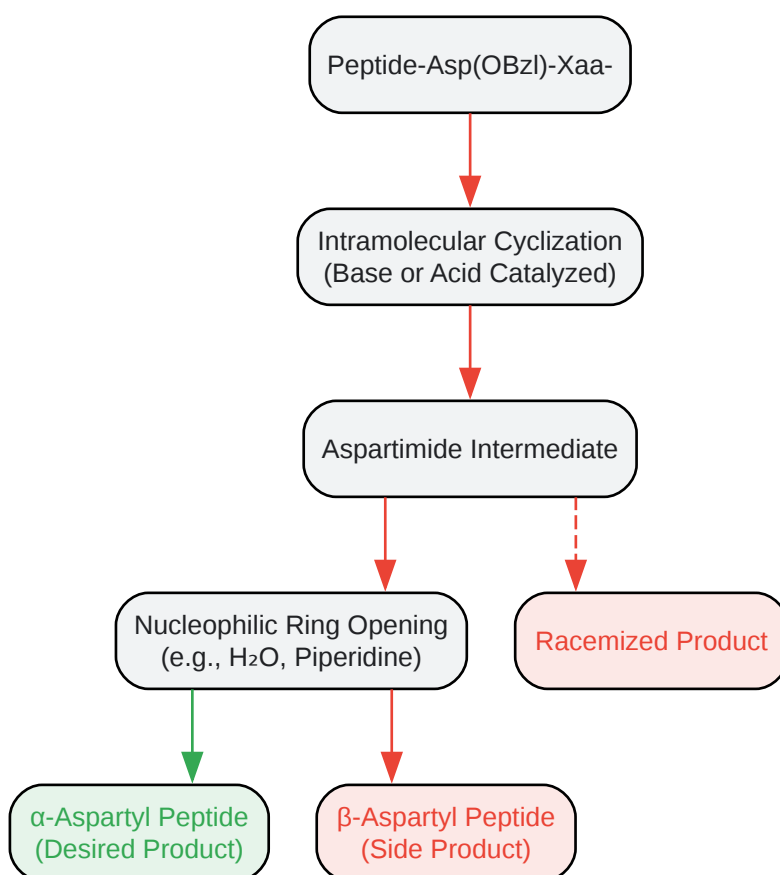
Procedure (using HF): Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

- Place the dried peptide-resin and appropriate scavengers (e.g., anisole) in the HF reaction vessel.
- Cool the vessel to -5 to 0 °C.
- Carefully distill anhydrous HF into the reaction vessel.
- Stir the mixture at 0 °C for 1-2 hours.
- Remove the HF by evaporation under a vacuum.
- Precipitate the crude peptide by adding cold diethyl ether.

- Collect the peptide by filtration or centrifugation and wash it several times with cold diethyl ether to remove scavengers and cleaved protecting groups.
- Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

A Critical Side Reaction: Aspartimide Formation

A significant challenge when using Boc-Asp(OBzl)-OH is the potential for aspartimide formation. This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain β -carboxyl group, particularly under basic or acidic conditions.^[10] The resulting five-membered succinimide ring is unstable and can lead to a mixture of the desired α -aspartyl peptide and the undesired β -aspartyl peptide, as well as racemization.^[10]



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Mechanism of Aspartimide Formation

Factors Influencing Aspartimide Formation:

- **Peptide Sequence:** Sequences where the residue following aspartic acid is Glycine, Asparagine, or Serine are particularly prone to this side reaction due to reduced steric hindrance.[\[10\]](#)
- **Reaction Conditions:** Prolonged exposure to bases (like DIEA during coupling or piperidine in Fmoc-SPPS) or strong acids (like HF during cleavage) can promote aspartimide formation.[\[10\]](#)
- **Protecting Group:** The benzyl ester (OBzl) offers less steric hindrance compared to bulkier protecting groups like cyclohexyl (OcHex), making it more susceptible to this side reaction.[\[6\]](#)[\[10\]](#)

Strategies for Minimization:

- **Use of Bulky Protecting Groups:** For sequences highly prone to aspartimide formation, consider using Boc-Asp(OcHex)-OH, which has been shown to significantly reduce this side reaction.[\[6\]](#)
- **Optimized Coupling Conditions:** Use efficient coupling reagents to minimize reaction times and limit exposure to basic conditions.
- **Controlled Cleavage:** During HF cleavage, maintain low temperatures (0 °C or below) to reduce the rate of acid-catalyzed aspartimide formation.[\[11\]](#)

Safety and Handling

Boc-Asp(OBzl)-OH is a stable compound but should be handled with appropriate safety precautions in a laboratory setting.

- **Personal Protective Equipment (PPE):** Wear safety glasses, gloves, and a lab coat.[\[12\]](#) In case of dust formation, use a dust respirator.[\[12\]](#)
- **Handling:** Avoid inhalation of dust and contact with skin and eyes.[\[12\]](#) Keep away from heat and strong oxidizing agents.[\[12\]](#)

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12]
Recommended storage is between 2-8°C.
- Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.[12]

This guide provides a foundational understanding of Boc-Asp(OBzl)-OH for its effective and safe use in peptide synthesis. By understanding its properties and the nuances of its application, researchers can better navigate the complexities of peptide chemistry to achieve their synthetic goals.

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